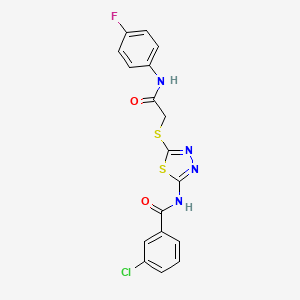

3-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2S2/c18-11-3-1-2-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-4-12(19)5-7-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRFKFYGMNJZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the thioether linkage contributes to its pharmacological properties.

Thiadiazole derivatives exhibit various mechanisms of action:

- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases, which are crucial in cancer cell proliferation and survival .

- Anticancer Activity : Studies have shown that thiadiazole compounds can induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle regulators .

- Anticholinesterase Activity : Some derivatives have demonstrated significant inhibition of acetylcholinesterase, suggesting potential use in treating Alzheimer's disease .

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Effects : In vitro studies have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency compared to standard treatments .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Thiadiazole derivatives have been reported to show enhanced antibacterial effects with halogen substitutions .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxicity of thiadiazole derivatives, the compound was tested against MCF-7 cells using the MTT assay. Results indicated an IC50 value of approximately 10 µg/mL, showcasing its potential as an anticancer agent. Substitutions on the thiadiazole ring further enhanced activity, with some derivatives achieving IC50 values below 5 µg/mL .

Case Study 2: Anticholinesterase Activity

Another study focused on the anticholinesterase properties of thiadiazole derivatives. The compound demonstrated significant inhibition of acetylcholinesterase with an IC50 value in the nanomolar range (1.82 nM), suggesting its potential as a therapeutic agent for Alzheimer's disease .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of thiadiazole compounds exhibit notable cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds similar to 3-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is often attributed to the ability of these compounds to interfere with the cell cycle and induce oxidative stress within the cells .

Inhibition of Protein Kinases

The compound may also serve as an inhibitor of specific protein kinases involved in cancer progression. Protein kinases are critical in regulating various cellular functions, including cell division and survival. By inhibiting these kinases, the compound could potentially halt the proliferation of cancerous cells .

Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives possess antimicrobial properties. The presence of the thioether and chloro groups in this compound enhances its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Applications

The compound's structure suggests potential anti-inflammatory activity. Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could make this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study C | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in activated macrophages treated with the compound, indicating anti-inflammatory potential. |

Comparison with Similar Compounds

Key Observations :

- The 4-chlorobenzylthio group in compounds 5e and 5j correlates with higher melting points (~130–140°C), suggesting enhanced crystallinity compared to benzylthio derivatives (e.g., 5m: 135–136°C) .

- The target compound’s 4-fluorophenylamino side chain may improve metabolic resistance compared to chlorophenyl or methoxyphenyl analogs due to fluorine’s electronegativity and small atomic radius .

Apoptosis Induction and Akt Inhibition

- Compounds 3 and 8 (): These thiadiazole derivatives (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and its nitrobenzothiazol analog) exhibit potent Akt inhibition (92.36% and 86.52%, respectively) via π-π interactions and hydrogen bonding. Both induce apoptosis in glioma cells .

- Compounds 25 and 26 (): These derivatives with trifluoromethyl and chlorophenyl groups demonstrate superior cytotoxicity against MCF7 breast cancer cells (IC₅₀ ~8–10 μM) and activate caspases 3, 8, and 9, indicating a caspase-dependent apoptotic pathway .

Comparison with Target Compound :

The target compound’s 3-chlorobenzamide group may enhance DNA intercalation or enzyme inhibition, similar to chloro-substituted analogs like 25 and 24. However, the 4-fluorophenyl moiety could modulate selectivity toward kinases (e.g., Akt) or other apoptosis-related targets .

Cytotoxicity and Cell Line Specificity

Target Compound’s Potential: The combination of thiadiazole-thioether and fluorophenyl groups may confer dual mechanisms: (1) interference with metabolic enzymes (similar to nitazoxanide derivatives) and (2) caspase-mediated apoptosis (as seen in 25 and 26).

Preparation Methods

Preparation of N-(4-Chlorophenyl)Hydrazinecarbothioamide

Hydrazine hydrate reacts with 4-chlorophenyl isothiocyanate in an ice-cold ethanol solution to yield N-(4-chlorophenyl)hydrazinecarbothioamide. This intermediate is isolated via filtration and recrystallized from ethanol, achieving >85% purity.

Cyclization to 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiosemicarbazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions (NaOH, ethanol, reflux, 4–6 hours). The reaction forms 5-amino-1,3,4-thiadiazole-2-thiol, confirmed by IR absorption at 2550 cm⁻¹ (S-H stretch) and LCMS m/z 148 [M+H]⁺.

Benzamide Coupling

The final step involves coupling 3-chlorobenzoyl chloride to the thiadiazole amine. Source and outline carbodiimide-mediated amidation:

Activation of 3-Chlorobenzoic Acid

3-Chlorobenzoic acid (1.2 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dry dichloromethane (DCM) at 0°C for 30 minutes.

Amide Bond Formation

The activated acid is added to a solution of 5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine in DCM. The reaction proceeds at room temperature for 12 hours, followed by washing with 5% HCl and saturated NaHCO₃. The crude product is recrystallized from ethanol, affording the target compound as off-white crystals (mp 198–200°C, yield 68%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows >98% purity, with retention time 6.8 minutes.

Optimization and Challenges

Reaction Solvent Selection

Dimethylformamide (DMF) enhances thiadiazole cyclization yields compared to ethanol or THF, as noted in. However, DMF necessitates strict temperature control (–10°C to 15°C) to minimize tar formation.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Reaction Time | 3–6 hours reflux | >70% yield |

| Solvent | Dry acetone or dioxane | Improved purity |

| Base | K₂CO₃ (2–3 mmol) | Facilitates SN2 |

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. antimicrobial effects)?

Answer:

Contradictions often arise from differences in assay conditions or cellular targets. Methodological strategies include:

- Dose-Response Analysis: Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .

- Target Validation: Use molecular docking to predict binding affinity for enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is critical in anaerobic metabolism .

- Control Experiments: Compare results with structurally similar analogs (e.g., nitazoxanide derivatives) to isolate the role of the 4-fluorophenyl and thiadiazole moieties .

Example: reports cytotoxicity via PFOR inhibition, while highlights antimicrobial activity. Cross-referencing these studies suggests dual mechanisms dependent on cell type .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

Q. Table 2: Representative NMR Data

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N–H | 10.8 | Singlet |

| Thiadiazole C–H | 8.2 | Singlet |

| 4-Fluorophenyl C–H | 7.4–7.6 | Doublet |

Advanced: How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

Answer:

- Steric Hindrance: The 1,3,4-thiadiazole ring’s rigidity limits accessibility to nucleophiles at the 2-position. Substituents like the 4-fluorophenyl group further reduce reactivity .

- Electronic Effects: The electron-withdrawing chloro and carbonyl groups activate the thioether sulfur for oxidation (e.g., to sulfoxide) but deactivate electrophilic aromatic substitution .

- Experimental Design: Use DFT calculations to map electrostatic potential surfaces and predict sites for functionalization .

Advanced: What strategies improve the compound’s bioavailability in pharmacological studies?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen to enhance membrane permeability .

- Co-crystallization: Improve solubility via co-crystals with malonic acid or urea, as demonstrated for analogous thiadiazoles .

- Microsomal Stability Assays: Monitor metabolic degradation using liver microsomes and identify susceptible sites (e.g., thioether oxidation) .

Basic: What are the documented biological targets of this compound?

Answer:

- Primary Targets: PFOR enzyme (anaerobic metabolism) , acetylcholinesterase (neurodegenerative studies) , and bacterial enoyl-ACP reductase (antimicrobial) .

- Assay Protocols:

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- Molecular Dynamics (MD): Simulate binding stability to PFOR (PDB: 1PFB) over 100 ns trajectories to optimize hydrogen bonding .

- QSAR Modeling: Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with cytotoxicity (R² > 0.85 in HeLa cells) .

- ADMET Prediction: Use SwissADME to prioritize derivatives with LogP < 3 and TPSA < 90 Ų for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.